molecular formula C8H9Cl B1584063 5-Chloro-m-xylene CAS No. 556-97-8

5-Chloro-m-xylene

Cat. No. B1584063
CAS RN: 556-97-8
M. Wt: 140.61 g/mol
InChI Key: FKKLHLZFSZGXBN-UHFFFAOYSA-N
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Patent
US04585866

Procedure details

A solution of 3,5-dimethylaniline (36.3 g; 0.3 mole) in glacial acetic acid (200 ml) is treated with methanesulfonic acid (60 g) and the stirred mixture cooled to 0°-5° C. in an ice-salt bath. An ice cold solution of sodium nitrate (21 g in 80 ml H2O) is slowly added over a half hour period and this diazonium solution then added quickly to an ice cold solution of cuprous chloride [from copper sulphate 5 H2O (125 g), sodium chloride (32.5 g) and sodium sulphate (71 g)] in concentrated hydrochloric acid (160 ml). The mixture becomes very thick and is allowed to warm to room temperature. The stirring is continued overnight and the solution heated to 60° C. for 1/2 hour. Concentrated ammonia is added with cooling until the solution is alkaline and the oil extracted with ether. Distillation of the dried ether extract gives 5-chloro-m-xylene, b.p. 70°-73°/12 mm (25.6 g).
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)N.CS(O)(=O)=O.[N+]([O-])([O-])=O.[Na+].N.[ClH:21]>C(O)(=O)C>[Cl:21][C:4]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.3 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
60 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cuprous chloride
Quantity
125 g
Type
reactant
Smiles
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture cooled to 0°-5° C. in an ice-salt bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 60° C. for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling until the solution
EXTRACTION
Type
EXTRACTION
Details
the oil extracted with ether
DISTILLATION
Type
DISTILLATION
Details
Distillation of the dried ether
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.